

Carriomycin molecular formula and molecular weight

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Carriomycin: A Technical Guide for Researchers

An In-depth Examination of the Molecular Properties, Mechanism of Action, and Biosynthesis of a Potent Ionophoric Antibiotic

This technical guide provides a comprehensive overview of **Carriomycin**, a polyether antibiotic produced by Streptomyces hygroscopicus. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and underlying mechanisms of this potent ionophore.

Core Molecular Data

Carriomycin is a complex polyether antibiotic with a well-defined molecular structure. Key quantitative data are summarized below for easy reference and comparison.

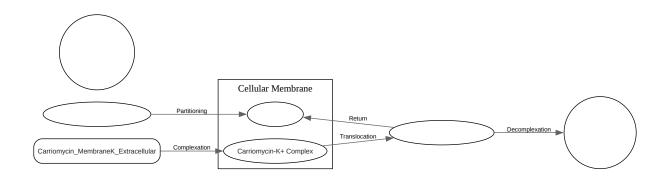
Property	Value	Source(s)
Molecular Formula	C47H80O15	[1][2][3]
Molecular Weight	885.13 g/mol	[1][3]

Mechanism of Action: A Monovalent Cation-Selective Ionophore



Carriomycin functions as a carrier ionophore, a class of molecules that facilitate the transport of ions across lipid membranes. Its mechanism is characterized by the formation of a lipid-soluble complex with specific cations, which then diffuses across the cell membrane, disrupting the natural ion gradients essential for cellular function. This disruption of ion homeostasis is the primary basis for its antibiotic activity against Gram-positive bacteria, fungi, and protozoa.

The ion transport process can be visualized as a cyclical mechanism:



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Caption: Ion transport mechanism of Carriomycin.

Experimental Protocol: Liposome-Based Assay for Ionophore Activity

This protocol outlines a representative method for quantifying the ionophoretic activity of **Carriomycin** using synthetic liposomes and a pH-sensitive fluorescent dye. This assay measures the ability of **Carriomycin** to transport potassium ions across a lipid bilayer, leading to a change in the internal pH of the liposomes, which is detected by the fluorescent probe.

Materials:



- Carriomycin
- 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)
- Cholesterol
- Pyranine (8-hydroxypyrene-1,3,6-trisulfonic acid)
- Potassium chloride (KCl)
- Sodium chloride (NaCl)
- HEPES buffer
- Triton X-100
- Ethanol
- Chloroform
- Spectrofluorometer

Procedure:

- Liposome Preparation:
 - 1. Prepare a lipid mixture of POPC and cholesterol (e.g., 4:1 molar ratio) in chloroform.
 - 2. Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
 - 3. Hydrate the lipid film with a buffer solution (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) containing the pH-sensitive dye pyranine.
 - 4. Create unilamellar vesicles by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
 - 5. Remove external pyranine by gel filtration chromatography.
- Fluorescence Measurement:

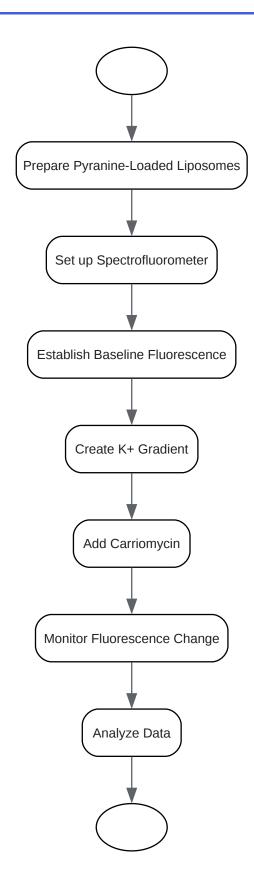


- 1. Dilute the pyranine-loaded liposomes in an iso-osmotic buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) in a fluorometer cuvette.
- 2. Excite the pyranine at two wavelengths (e.g., 405 nm and 460 nm) and measure the emission at a single wavelength (e.g., 510 nm). The ratio of the fluorescence intensities (F460/F405) is proportional to the intra-liposomal pH.
- 3. Establish a baseline fluorescence ratio.
- 4. Add a concentrated solution of a potassium salt (e.g., KCl) to the external buffer to create a potassium ion gradient.
- 5. Add a solution of **Carriomycin** in ethanol to the liposome suspension.
- 6. Record the change in the fluorescence ratio over time.
- 7. At the end of the experiment, add Triton X-100 to lyse the liposomes and calibrate the pyranine fluorescence to the external pH.

Data Analysis:

The rate of change in the fluorescence ratio is proportional to the rate of potassium ion influx mediated by **Carriomycin**. This can be used to determine the ionophoretic activity and specificity of the compound.





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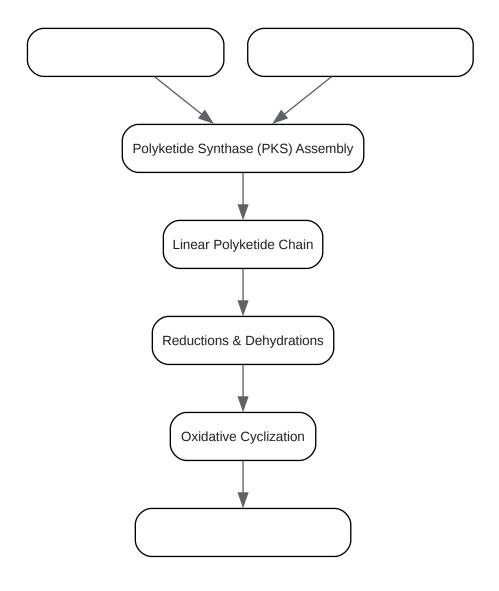
Caption: Workflow for the liposome-based ionophore assay.



Biosynthesis of Carriomycin

Carriomycin is a polyether antibiotic, a class of natural products synthesized by polyketide synthases (PKSs) in various Streptomyces species. While the specific biosynthetic gene cluster for **Carriomycin** has not been fully elucidated, the general pathway for polyether antibiotic biosynthesis is well-understood and serves as a model.

The biosynthesis begins with a starter unit, typically a small carboxylic acid, which is extended by the sequential addition of extender units derived from malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA. The growing polyketide chain undergoes a series of modifications, including reductions, dehydrations, and cyclizations, catalyzed by different domains of the PKS enzymes. The final polyether structure is formed through a series of oxidative cyclization reactions, often catalyzed by monooxygenases.





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Caption: Generalized biosynthetic pathway for polyether antibiotics.

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